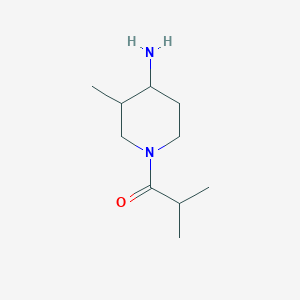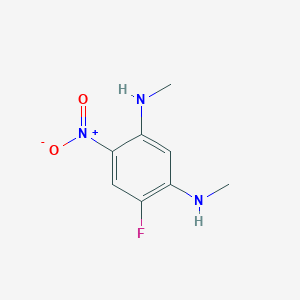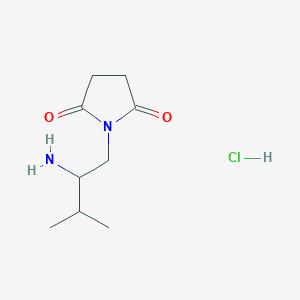
1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride
Overview
Description
“1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 220.70 and a molecular formula of C9H17ClN2O2 .
Synthesis Analysis
Pyrrolidine derivatives, such as “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, can be synthesized using various methods. One approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For example, a series of pyrrolidine-2,5-dione derivatives were synthesized as multitarget anti-inflammatory agents by applying a synthetic strategy based on Michael additions of ketones to N-substituted maleimide .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride” includes this pyrrolidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, have been used in various chemical reactions. For instance, pyrrolidine-2,5-dione derivatives were used in the synthesis of multitarget anti-inflammatory agents .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including structures similar to 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride, are central to the development of compounds for treating human diseases. Their saturated scaffold allows for efficient pharmacophore exploration, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation". This review highlights the significance of the pyrrolidine ring in bioactive molecules, discussing the impact of steric factors on biological activity and the structure-activity relationship (SAR) of compounds. It underscores the utility of pyrrolidine derivatives in medicinal chemistry, particularly in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, structures related to 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride. These scaffolds are pivotal in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways employing various hybrid catalysts, including organocatalysts and metal catalysts, to develop substituted pyrano[2,3-d]pyrimidin-2-one derivatives. It demonstrates the versatility of these catalysts in generating lead molecules with potential therapeutic applications (Parmar et al., 2023).
Pyrrolidone-based Surfactants
The study of N-alkylated pyrrolidones, which share structural motifs with 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride, reveals their significance in creating surfactants with unique properties. As the alkyl group size increases, these compounds exhibit surface-active properties that can synergistically interact with anionic surfactants. This review delves into the chemistry of surface-active pyrrolidone derivatives, highlighting their enhanced performance in surfactant applications due to improved water solubility, compatibility, and solvency. It emphasizes the role of the pyrrolidone functional group in diversifying surfactant structures and reducing toxicity (Login, 1995).
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including “1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride”, continue to be of interest in drug discovery due to their wide range of biological activities . Future research may focus on exploring new synthetic strategies and investigating the diverse biological activities of these compounds .
properties
IUPAC Name |
1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-6(2)7(10)5-11-8(12)3-4-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHWXDZWBPWCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione hydrochloride | |
CAS RN |
1864056-67-6 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-amino-3-methylbutyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864056-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



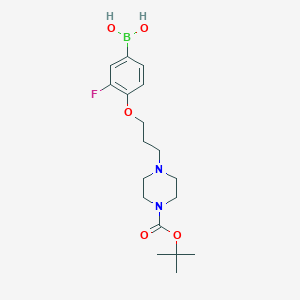
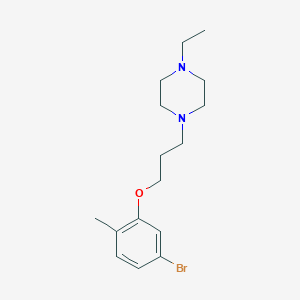

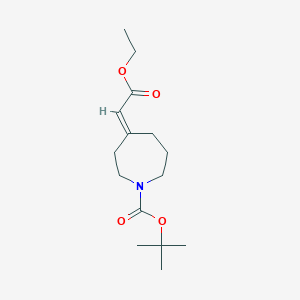
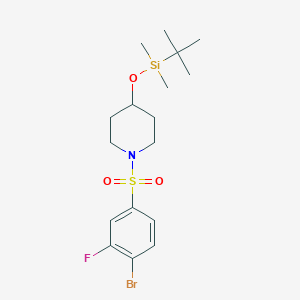
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
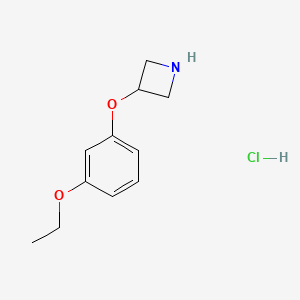
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)
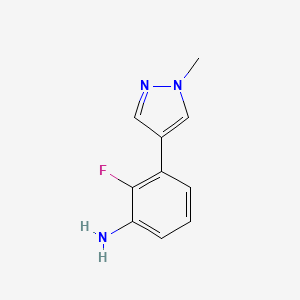
![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)
